6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazolopyridazine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Thioether Formation:
Aromatic Substitution: The p-tolyl group is often introduced through electrophilic aromatic substitution reactions, using reagents such as toluene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazolopyridazine core, introducing new functional groups or substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-((Pyridin-2-ylmethyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a phenyl group instead of a p-tolyl group.
6-((Pyridin-2-ylmethyl)thio)-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the p-tolyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-7-14(8-6-13)18-21-20-16-9-10-17(22-23(16)18)24-12-15-4-2-3-11-19-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJBXQSWVOHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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